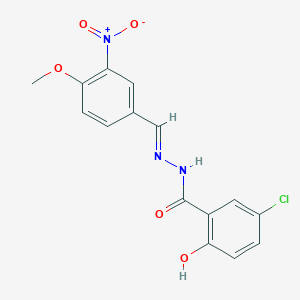![molecular formula C25H22N2O4 B5908076 3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5908076.png)
3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile, also known as ENPA, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. ENPA belongs to the class of compounds known as acrylonitriles, which have been found to exhibit various biological activities.
作用机制
The exact mechanism of action of 3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been found to exert various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, this compound has been found to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
One advantage of using 3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile in lab experiments is its ability to exhibit multiple biological activities. This allows for a wide range of potential applications in scientific research. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on 3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile. One area of interest is its potential as a therapeutic agent for the treatment of various inflammatory and autoimmune diseases. Another area of interest is its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
合成方法
The synthesis of 3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile involves the reaction of 3-ethoxy-4-(1-phenylethoxy)benzaldehyde with 4-nitrophenylacetonitrile in the presence of a base catalyst. The resulting compound is then subjected to a Knoevenagel condensation reaction with 3-ethoxy-4-(1-phenylethoxy)benzaldehyde to yield this compound.
科学研究应用
3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile has been found to exhibit potential as a therapeutic agent in various scientific research studies. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been found to have a positive effect on cognitive function and memory.
属性
IUPAC Name |
(E)-3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-3-30-25-16-19(9-14-24(25)31-18(2)20-7-5-4-6-8-20)15-22(17-26)21-10-12-23(13-11-21)27(28)29/h4-16,18H,3H2,1-2H3/b22-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYWXYVCJRWPPP-JCMHNJIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])OC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-])OC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)acetohydrazide](/img/structure/B5908001.png)
![N'-(5-bromo-2,4-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]acetohydrazide](/img/structure/B5908009.png)
![3-[5-(2-acetylcarbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5908023.png)
![5-imino-6-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908029.png)
![N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5908034.png)

![methyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]hydrazinecarboxylate](/img/structure/B5908046.png)

![N'-{[3-(2-chlorophenyl)acryloyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5908052.png)
![2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde thiosemicarbazone](/img/structure/B5908060.png)
![N-{4-[4-methyl-5-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]phenyl}-3-phenylacrylamide](/img/structure/B5908061.png)
![6-{3-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908062.png)
![N'-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5908067.png)
![N-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5908081.png)
